6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one
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Overview
Description
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with a methoxyethyl group at the 6-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-pyridone with 1-methoxyethyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting cellular processes. Its methoxyethyl group may enhance its binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyridone: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
6-Ethyl-5-methyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a methoxyethyl group, leading to variations in biological activity.
Uniqueness
6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-4-5-8(11)10-9(6)7(2)12-3/h4-5,7H,1-3H3,(H,10,11) |
InChI Key |
HQBWAENWYRGIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C(C)OC |
Origin of Product |
United States |
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